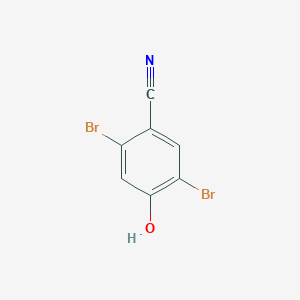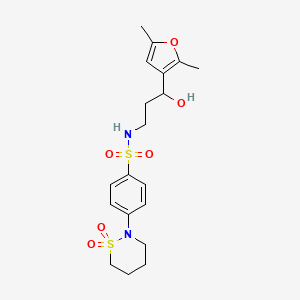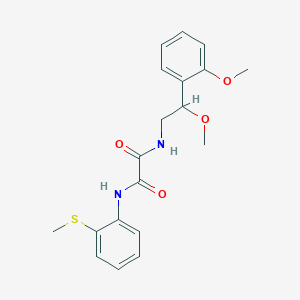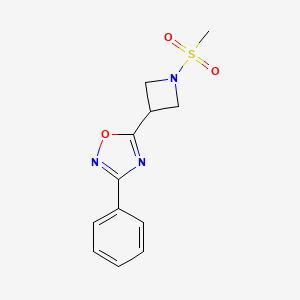
2,5-二溴-4-羟基苯甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibromo-4-hydroxybenzonitrile is a chemical compound with the CAS Number: 1824055-68-6 . It has a molecular weight of 276.91 and is a pale-yellow to yellow-brown solid . It is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds, such as Bromoxynil, involves the bromination of 4-hydroxybenzonitrile . A specific method for preparing 3,5-dibromo-4-hydroxy benzaldehyde involves using p-cresol and o-dichlorobenzen as raw materials, processing low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying .Molecular Structure Analysis
The linear formula of 2,5-Dibromo-4-hydroxybenzonitrile is C7H3Br2NO . The InChI code is 1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H .Chemical Reactions Analysis
The soil actinobacteria Rhodococcus rhodochrous PA-34, Rhodococcus sp. NDB 1165, and Nocardia globerula NHB-2 have been shown to exhibit nitrilase activities towards benzonitrile . These bacteria can eliminate benzonitrile and its analogues, including 3,5-dibromo-4-hydroxybenzonitrile, from reaction mixtures at 30°C and pH 8.0 .Physical And Chemical Properties Analysis
2,5-Dibromo-4-hydroxybenzonitrile is a pale-yellow to yellow-brown solid . It has a molecular weight of 276.91 and is stored at room temperature .科学研究应用
环境归宿和生物降解
2,5-二溴-4-羟基苯腈,俗称百草枯,主要用作除草剂。研究已深入探讨其环境归宿,重点关注其在各种条件下的生物转化。Knight、Berman 和 Häggblom (2003) 的一项研究证明了百草枯及其转化产物 3,5-二溴-4-羟基苯甲酸盐在厌氧沉积物富集培养物中的厌氧生物降解性。该研究表明,百草枯会发生还原脱溴,转化为 4-氰基苯酚,并最终在不同的厌氧条件下降解为二氧化碳 (Knight, Berman, & Häggblom, 2003)。
除草剂效率和制备
由于百草枯在控制阔叶杂草方面得到广泛应用,尤其是作物种植区,因此其除草剂效率一直是研究的主题。Subbarayappa、Joshi、Patil 和 Marg (2010) 讨论了百草枯酯(如辛酸酯)生产中的挑战,重点介绍了其生产中涉及的生产力损失和繁琐的纯化过程。他们强调需要高原子效率和环境友好的制备方法,以提高其作为除草剂的使用 (Subbarayappa 等,2010)。
分子结构和相互作用
人们已经研究了卤代苯腈的结构性质和相互作用,以了解它们的特性和潜在应用。Britton (2006) 研究了二卤-4-羟基苯腈(包括二溴化合物)的同构体、多晶型物和溶剂化物。该研究揭示了这些化合物中链状排列和二维同构性,提供了对它们在各种应用中的结构稳定性和潜在用途的见解 (Britton,2006)。
生物降解和微生物相互作用
人们已经探索了百草枯与微生物的相互作用及其生物降解途径,以了解其环境影响和生物修复的潜力。Vokounová、Vacek 和 Kunc (2008) 研究了百草枯在绿脓假单胞菌分批培养物中的生物转化,结果表明降解具有共代谢特性,并受其他可代谢碳和能源来源的影响。该研究重点介绍了代谢除草剂衍生物的形成以及影响降解强度的因素 (Vokounová, Vacek, & Kunc, 2008)。
细胞影响和机制
研究还深入探讨了百草枯的细胞影响,特别是它在诱导植物细胞死亡中的作用。Morimoto 和 Shimmen (2008) 研究了百草枯对细胞死亡的主要影响,结果表明它在酸性外培养基中施用时会诱导角苔细胞死亡。该研究推测,质子化的百草枯可以进入细胞并酸化胞质溶胶,从而导致细胞破坏 (Morimoto 和 Shimmen,2008)。
作用机制
Target of Action
The primary target of 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic process in plants . This compound is a nitrile herbicide that inhibits photosynthesis, thereby preventing the plant from converting light energy into chemical energy .
Mode of Action
2,5-Dibromo-4-hydroxybenzonitrile acts by inhibiting photosynthesis and ATP formation by blocking electron transport . This disruption in the photosynthetic process prevents the plant from producing the energy it needs to grow and survive .
Biochemical Pathways
The biochemical pathway affected by 2,5-Dibromo-4-hydroxybenzonitrile is the photosynthetic electron transport chain . By blocking this pathway, the compound prevents the conversion of light energy into chemical energy, disrupting the plant’s ability to produce ATP, the energy currency of the cell . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,5-Dibromo-4-hydroxybenzonitrile is limited. It is known that this compound is absorbed by the foliage of plants and moves very little within the plant . The compound is moderately toxic to mammals .
Result of Action
The result of the action of 2,5-Dibromo-4-hydroxybenzonitrile is the inhibition of plant growth. By disrupting the photosynthetic process, the compound prevents the plant from producing the energy it needs to grow . This leads to the cessation of essential cellular processes and ultimately results in the death of the plant .
Action Environment
The action of 2,5-Dibromo-4-hydroxybenzonitrile can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride . Additionally, the compound’s persistence in the environment can increase in soils with elevated clay or organic matter content, suggesting that its bioavailability to microorganisms in these environments is somewhat limited .
生化分析
Biochemical Properties
2,5-Dibromo-4-hydroxybenzonitrile has been found to interact with certain enzymes and proteins. For instance, it has been shown to be transformed by the nitrile hydratase–amidase pathway in certain bacteria . This pathway involves the conversion of nitriles into amides, which are then hydrolyzed into carboxylic acids .
Cellular Effects
In cellular environments, 2,5-Dibromo-4-hydroxybenzonitrile has been observed to have significant effects. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that 2,5-Dibromo-4-hydroxybenzonitrile can influence cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of action of 2,5-Dibromo-4-hydroxybenzonitrile involves its interaction with certain biomolecules. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,5-Dibromo-4-hydroxybenzonitrile have been observed to change over time. For example, it has been found to inhibit malate- and succinate-dependent respiration in mitochondria from etiolated pea stems . This suggests that the compound may have long-term effects on cellular function .
Metabolic Pathways
2,5-Dibromo-4-hydroxybenzonitrile is involved in certain metabolic pathways. For instance, it has been shown to undergo metabolic reductive dehalogenation by the microorganism Desulfitobacterium chlororespirans . This process involves the successive dehalogenation of the compound to form para-hydroxybenzoate .
属性
IUPAC Name |
2,5-dibromo-4-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPVZUEQVYPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 3,4-dichlorobenzoate](/img/structure/B2705269.png)

![4-chloro-N-(4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2705274.png)


![3-{6-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2705281.png)
![N-(2,5-difluorophenyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B2705282.png)
![1-Prop-2-ynyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2705284.png)

![4-(dimethylsulfamoyl)-N-[4-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2705288.png)
